molecular formula C19H22N4O2 B14134042 5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile

5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B14134042
M. Wt: 338.4 g/mol
InChI Key: ZLHNFKOGKNTSHL-UHFFFAOYSA-N
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Description

5-(2-morpholin-4-ylethylamino)-2-[(1R,2R)-2-phenylcyclopropyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a morpholine ring, a phenylcyclopropyl group, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-morpholin-4-ylethylamino)-2-[(1R,2R)-2-phenylcyclopropyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenylcyclopropyl group: This step might involve cyclopropanation reactions.

    Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions could potentially target the nitrile group.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxazole N-oxides, while reduction could convert the nitrile group to an amine.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules.

Biology

It might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

It might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-(2-morpholin-4-ylethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile: Lacks the cyclopropyl group.

    2-[(1R,2R)-2-phenylcyclopropyl]-1,3-oxazole-4-carbonitrile: Lacks the morpholine ring.

    5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile: Lacks both the phenylcyclopropyl group and the oxazole ring.

Uniqueness

The presence of the morpholine ring, phenylcyclopropyl group, and oxazole ring in a single molecule makes 5-(2-morpholin-4-ylethylamino)-2-[(1R,2R)-2-phenylcyclopropyl]-1,3-oxazole-4-carbonitrile unique. This combination of functional groups could result in unique biological activities and chemical reactivity.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

5-(2-morpholin-4-ylethylamino)-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H22N4O2/c20-13-17-19(21-6-7-23-8-10-24-11-9-23)25-18(22-17)16-12-15(16)14-4-2-1-3-5-14/h1-5,15-16,21H,6-12H2

InChI Key

ZLHNFKOGKNTSHL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=C(N=C(O2)C3CC3C4=CC=CC=C4)C#N

Origin of Product

United States

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